molecular formula C10H13NO B15313980 (2R,3R)-2-Phenylpyrrolidin-3-ol

(2R,3R)-2-Phenylpyrrolidin-3-ol

Cat. No.: B15313980
M. Wt: 163.22 g/mol
InChI Key: HSZMIBUQZHPGSX-NXEZZACHSA-N
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Description

(2R,3R)-2-Phenylpyrrolidin-3-ol is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery research. The compound serves as a versatile, three-dimensional scaffold for the design of novel bioactive molecules. Its saturated pyrrolidine ring provides enhanced spatial coverage and stereochemical complexity compared to flat aromatic structures, which is crucial for exploring pharmacophore space and optimizing interactions with enantioselective biological targets . This specific stereoisomer is part of a broader class of phenylpyrrolidine compounds investigated for their interaction with various protein targets. Research into structurally similar analogs has highlighted the potential of this scaffold in developing ligands for central nervous system targets, such as serotonin 5-HT6 receptors, which are a promising target for cognitive disorders . Furthermore, pyrrolidine-based structures are extensively explored in the development of therapeutics for conditions including type 2 diabetes, inflammatory diseases, and as inhibitors of protein-protein interactions . The stereochemistry of the pyrrolidine ring is a critical determinant of biological activity, as different stereoisomers can exhibit vastly different binding affinities and functional profiles at target proteins . The (2R,3R) configuration offers a defined spatial orientation of its functional groups, making it a valuable chiral synthon or intermediate in asymmetric synthesis. Researchers can leverage this compound to develop novel chemical entities, studying the effect of stereochemistry on potency, selectivity, and overall drug-like properties. As with all our fine chemicals, this product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

(2R,3R)-2-phenylpyrrolidin-3-ol

InChI

InChI=1S/C10H13NO/c12-9-6-7-11-10(9)8-4-2-1-3-5-8/h1-5,9-12H,6-7H2/t9-,10-/m1/s1

InChI Key

HSZMIBUQZHPGSX-NXEZZACHSA-N

Isomeric SMILES

C1CN[C@@H]([C@@H]1O)C2=CC=CC=C2

Canonical SMILES

C1CNC(C1O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

The synthesis of rac-(2R,3R)-2-phenylpyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the Mukaiyama crossed aldol reaction between the silyl enol ether of S-ethyl 2-phenylethanethioate and simple aldehydes such as 2-chloroacetaldehyde or acetaldehyde . The reaction conditions typically involve the use of a catalyst and specific temperature and pressure settings to ensure the desired stereoselectivity.

Chemical Reactions Analysis

rac-(2R,3R)-2-phenylpyrrolidin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding ketones or aldehydes, while reduction can yield alcohols or amines .

Scientific Research Applications

rac-(2R,3R)-2-phenylpyrrolidin-3-ol has several applications in scientific research. In chemistry, it is used as a chiral building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential pharmacological properties, including its effects on various biological pathways and molecular targets. Additionally, the compound is used in the development of new materials and industrial processes due to its unique structural characteristics.

Mechanism of Action

The mechanism of action of rac-(2R,3R)-2-phenylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Stereochemical Variations

  • (3R)-1-(2-Phenylethyl)pyrrolidin-3-ol (1b) : A related antiviral compound () with a phenylethyl substituent at the 1-position and R-configuration at the 3-hydroxyl. The (2R,3R)-2-Phenylpyrrolidin-3-ol lacks the 1-phenylethyl group, which may reduce steric hindrance and alter binding to viral targets .
  • (2R,3R,4S)-2,4-Diphenylpyrrolidin-3-ol: This derivative () has an additional phenyl group at the 4-position.

Functional Group Modifications

  • (2R,3R)-1-Ethyl-6-oxo-2-o-tolyl-piperidine-3-carboxylic acid : A piperidine analog () with a carboxylic acid group instead of a hydroxyl. The carboxylic acid increases acidity (pKa ~4-5) and hydrogen-bonding capacity, contrasting with the hydroxyl group’s milder polarity (pKa ~10-12) .
  • (3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol hydrochloride: This compound () features a hydroxymethyl group and a methylated nitrogen. The hydrochloride salt improves aqueous solubility, a property absent in the non-ionic target compound .

Substituted Aryl Groups

  • (R)-2-(2,5-Difluorophenyl)pyrrolidine: A key intermediate in TRK inhibitors (). Fluorine substituents enhance metabolic stability and binding affinity compared to the non-fluorinated phenyl group in (2R,3R)-2-Phenylpyrrolidin-3-ol .
  • 3-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)pyrrolidin-3-ol : This derivative () incorporates a dihydrobenzofuran-ethyl chain, increasing lipophilicity (LogP ~2.5 vs. ~1.8 for the target compound), which may improve blood-brain barrier penetration .

Structural and Functional Comparison Table

Compound Key Structural Features Functional Groups Stereochemistry Potential Applications
(2R,3R)-2-Phenylpyrrolidin-3-ol 2-Phenyl, 3-OH Hydroxyl 2R,3R Antiviral lead, kinase scaffolds
1b () 1-Phenylethyl, 3-OH Hydroxyl 3R Antiviral
(2R,3R,4S)-2,4-Diphenylpyrrolidin-3-ol 2,4-Diphenyl, 3-OH Hydroxyl, Phosphonate 2R,3R,4S Synthetic intermediate
(R)-2-(2,5-Difluorophenyl)pyrrolidine 2,5-Difluorophenyl Fluorinated aryl R-configuration TRK inhibitor
(3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol HCl 5-Hydroxymethyl, 1-Me Hydroxymethyl, HCl salt 3R,5S Solubility-enhanced APIs

Key Research Findings

  • Stereochemical Impact : The R-configuration at both the 2- and 3-positions in (2R,3R)-2-Phenylpyrrolidin-3-ol is critical for maintaining a rigid conformation, as seen in analogs like 1b, where stereochemistry governs antiviral activity .
  • Substituent Effects : Fluorination () or extended aryl groups () improve target binding and pharmacokinetics compared to the simpler phenyl group in the target compound .
  • Functionalization Potential: The hydroxyl group at the 3-position allows for derivatization into phosphonates () or salts (), enabling tunable physicochemical properties .

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